Home > Products > Screening Compounds P79158 > N-Acetyl Darunavir
N-Acetyl Darunavir -

N-Acetyl Darunavir

Catalog Number: EVT-13570318
CAS Number:
Molecular Formula: C29H39N3O8S
Molecular Weight: 589.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Acetyl Darunavir is a derivative of Darunavir, a second-generation protease inhibitor primarily used in the treatment of human immunodeficiency virus (HIV) infections. Darunavir is known for its effectiveness against HIV-1, especially in patients with a history of treatment failure due to drug resistance. N-Acetyl Darunavir retains the core structure of Darunavir while introducing an acetyl group, potentially enhancing its pharmacokinetic properties.

Source

N-Acetyl Darunavir is synthesized from Darunavir through acetylation processes. The compound is studied for its potential applications in HIV treatment and may also exhibit activity against other viral infections, including coronaviruses.

Classification

N-Acetyl Darunavir belongs to the class of organic compounds known as protease inhibitors. It is classified under antiretroviral agents and is specifically categorized as an anti-HIV agent due to its mechanism of action targeting viral proteases.

Synthesis Analysis

Methods

The synthesis of N-Acetyl Darunavir typically involves acetylating the amine group present in the Darunavir structure. Various methods can be employed for this transformation, including:

  1. Acetic Anhydride Method: This method involves treating Darunavir with acetic anhydride in the presence of a base to facilitate the acetylation reaction.
  2. Acetyl Chloride Method: In this approach, Darunavir is reacted with acetyl chloride under controlled conditions to form N-Acetyl Darunavir.

Technical Details

The acetylation process generally requires careful control of temperature and reaction time to ensure high yields and minimize by-products. The reaction conditions may include:

  • Solvent: Common solvents include dichloromethane or acetonitrile.
  • Temperature: Typically maintained at room temperature or slightly elevated conditions.
  • Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
Molecular Structure Analysis

Structure

The molecular formula of N-Acetyl Darunavir is C28H39N3O8SC_{28}H_{39}N_{3}O_{8}S. The compound retains the complex structure characteristic of Darunavir, with an additional acetyl group attached to the nitrogen atom.

Data

  • Molecular Weight: Approximately 563.7 g/mol.
  • Topological Polar Surface Area: 149 Ų.
  • Hydrogen Bond Donor Count: 3.
  • Hydrogen Bond Acceptor Count: 9.
  • Rotatable Bond Count: 12.
Chemical Reactions Analysis

Reactions

N-Acetyl Darunavir can undergo various chemical reactions typical for amides and esters, including hydrolysis and reduction. Key reactions include:

  1. Hydrolysis: In aqueous environments, N-Acetyl Darunavir can hydrolyze back to Darunavir and acetic acid.
  2. Reduction: The carbonyl group in the acetyl moiety can be reduced under specific conditions, potentially affecting its biological activity.

Technical Details

These reactions are influenced by factors such as pH, temperature, and the presence of catalysts. For instance, hydrolysis can be accelerated in acidic or basic conditions.

Mechanism of Action

Process

N-Acetyl Darunavir functions primarily as a protease inhibitor by binding to the active site of the HIV protease enzyme. This binding prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication.

Data

The inhibition of HIV protease disrupts the maturation process of HIV particles, leading to the production of non-infectious viral particles. This mechanism is critical for controlling HIV replication and reducing viral load in infected individuals.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

Applications

Scientific Uses

N-Acetyl Darunavir is primarily researched for its application in treating HIV infections. Its potential use extends beyond HIV, with studies exploring its efficacy against other viruses, including coronaviruses due to its protease inhibition properties. Ongoing research aims to evaluate its pharmacokinetics and therapeutic benefits compared to existing antiretroviral therapies.

Development History & Evolutionary Context of Darunavir Derivatives

Darunavir as a Second-Generation HIV-1 Protease Inhibitor: Structural Innovations

Darunavir (DRV) represents a pinnacle in HIV-1 protease inhibitor (PI) design, distinguished by its bis-tetrahydrofuranylurethane (bis-THF) moiety and sulfonamide aniline group. Unlike first-generation PIs (e.g., saquinavir, indinavir), which exhibited peptidomimetic structures prone to metabolic clearance and resistance, DRV’s scaffold maximizes hydrogen bonding with protease backbone residues (Asp29, Asp30) – a region less mutable than side chains [1] [7]. This design yields a dissociation constant (Kd) of 4.5 × 10⁻¹² M, ~100–1000-fold stronger than earlier PIs, enabling effective suppression of multidrug-resistant (MDR) HIV strains [7]. The critical structural innovation lies in the rigid bis-THF ring at P2, which replaces peptide-like bonds, enhancing bioavailability and resistance profiles [1].

Rational Design of Bis-THF Ligands and Backbone-Targeting Strategies

The bis-THF moiety was engineered to exploit conserved hydrogen-bonding networks within HIV-1 protease’s substrate envelope. X-ray crystallography confirmed that the oxygen atoms of bis-THF form dual hydrogen bonds (2.68–3.24 Å) with the backbone NH of Asp29 and Asp30 in the protease S2 subsite – interactions critical for potency despite active-site mutations [1] [3]. This "backbone targeting" strategy minimized dependence on mutable side chains, reducing susceptibility to resistance [1].

Table 1: Hydrogen-Bond Interactions of Darunavir with HIV-1 Protease

ResidueInteraction TypeBond Length (Å)Functional Role
Asp25/Asp25'Catalytic aspartates2.86Transition-state mimicry
Asp29Direct H-bond3.11S2 subsite anchoring
Asp30Water-mediated2.94Flap stabilization
Gly27Carbonyl H-bond3.05Active-site rigidity

Conformational analyses revealed that bis-THF’s spatially constrained ether oxygens optimally align with protease backbone donors, a feature absent in flexible linear chains of earlier PIs [1] [8]. This accounted for DRV’s enhanced genetic barrier: mutations like V32I or I47V minimally disrupted binding, as backbone geometry remained conserved [7] [9].

Emergence of Resistance-Driven Modifications: Transition to P2’ Functionalization

Despite DRV’s robustness, mutations at hydrophobic S1/S1′ subsites (e.g., I50V, I84V) gradually emerged, reducing van der Waals contacts and increasing Ki values by >100-fold [4] [9]. To combat this, medicinal chemistry efforts shifted toward P1′ and P2′ functionalization:

  • P1′ extensions: Replacing DRV’s isobutyl group with ethylbutyl (UMass6) improved occupancy in the S1′ pocket, doubling potency against I84V mutants (Ki = 12 pM vs. DRV’s 25 pM) [4].
  • P2′ diversification: Incorporating halogenated aryl sulfonamides (e.g., 4-Br, 4-F) or alkoxy chains (e.g., 4-O-n-Bu) enhanced hydrophobic packing with residues Val82/Ile84, mitigating resistance [9].

Table 2: Enzymatic Activity of Darunavir Analogs Against Resistant HIV-1 Protease Mutants

AnalogP1' ModificationP2' ModificationK*i vs. WT (pM)K*i vs. I84V (pM)K*i vs. I50V (pM)
DarunavirIsobutyl4-Aminophenylsulfonyl<525 ± 3117 ± 6
UMass6Ethylbutyl4-Aminophenylsulfonyl<512 ± 1146 ± 11
5ae (2024)Isobutyl4-O-n-Propoxyphenyl0.28 ± 0.03
5ad (2024)Isobutyl3,4-Dichlorophenyl0.71 ± 0.05

Structural studies of I50V-bound analogs revealed flap conformational shifts – a compensatory mechanism where larger P1′ groups induced protease flexibility, paradoxically weakening binding despite better pocket occupancy [4]. Thus, optimal modifications balanced steric expansion with minimal backbone perturbation.

Intellectual Property Landscapes: Patent Strategies for Darunavir Analogs

Patent activity for DRV derivatives prioritizes claims around P2′ sulfonamide variations and salt/crystalline forms to extend commercial viability. Key strategies include:

  • Functional group diversity: WO2023102239A1 claims P2′ aryl sulfonyl groups substituted with boronic acids, heteroaryls, or phosphates to enhance protease binding and solubility [5].
  • Process patents: CN102725295A covers novel synthetic routes for DRV intermediates using stereoselective epoxide ring-opening and catalytic deprotection [6].
  • Combination claims: Recent filings (e.g., WO2023102239A1) emphasize fixed-dose combinations with pharmacokinetic enhancers (cobicistat) or novel PIs targeting other viral enzymes [5].

Table 3: Patent Claims for Darunavir Analog Innovations

Patent/ApplicationKey Claim ScopeChemical ModificationsTargeted Advantages
WO2023102239A1 (2023)P2′ substituted sulfonamidesBoronic acids, halogens, alkoxy chainsResistance mitigation, CNS penetration
CN102725295A (2011)Synthetic intermediatesStereoselective epoxide derivativesCost-effective manufacturing
US 20240117321A1 (2024)Salts/cocrystalsPhosphonate saltsEnhanced bioavailability

Notably, patents avoid broad structural claims on bis-THF (protected earlier) and instead focus on peripheral modifications (P1′, P2′) or formulations – a reflection of DRV’s matured core scaffold [5] [6].

Properties

Product Name

N-Acetyl Darunavir

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-acetamidophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C29H39N3O8S

Molecular Weight

589.7 g/mol

InChI

InChI=1S/C29H39N3O8S/c1-19(2)16-32(41(36,37)23-11-9-22(10-12-23)30-20(3)33)17-26(34)25(15-21-7-5-4-6-8-21)31-29(35)40-27-18-39-28-24(27)13-14-38-28/h4-12,19,24-28,34H,13-18H2,1-3H3,(H,30,33)(H,31,35)/t24-,25-,26+,27-,28+/m0/s1

InChI Key

TZLDMWOGBDDVMA-AJIIGFCHSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.